![molecular formula C22H19FN2O5 B2987079 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-34-2](/img/structure/B2987079.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

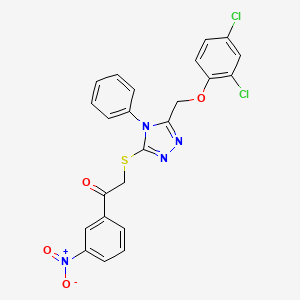

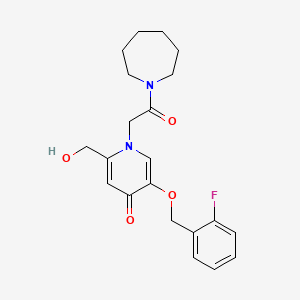

The compound is a complex organic molecule that contains several functional groups. It includes a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a fluorobenzyl group, and a dihydropyridine group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-substituted sulfonamides bearing a benzodioxane moiety was achieved by reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous Na2CO3 solution . This was followed by a reaction with alkyl/aralkyl halides in DMF and lithium hydride as a base .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group is a cyclic structure with two oxygen atoms in the ring . The fluorobenzyl group contains a benzene ring with a fluorine atom attached, and the dihydropyridine group is a heterocyclic compound containing nitrogen .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the dihydropyridine group could participate in redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid, have been reported. It is a white to light yellow crystal powder with a density of 1.35 g/cm3, a melting point of 187 °C, and a boiling point of 361 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Metabolism and Disposition Studies

Research involving fluorinated compounds such as MK-0518 , a potent inhibitor of HIV integrase, has shown the use of 19F-NMR spectroscopy for studying metabolism and disposition in drug discovery programs. The metabolic fate and excretion balance of such compounds have been investigated in rats and dogs, highlighting the utility of fluorinated markers in pharmacokinetics and drug metabolism studies (Monteagudo et al., 2007).

Crystallographic Analysis

Raltegravir monohydrate , another HIV integrase inhibitor, has been analyzed through crystallographic studies. These analyses provide detailed insights into the molecular geometry, intramolecular hydrogen bonding, and crystal packing features, which are crucial for understanding the compound's interactions and stability (Yamuna et al., 2013).

Pharmacological Evaluation

Compounds with specific receptor antagonistic properties, such as those targeting Orexin-1 Receptors , have been evaluated for their roles in modulating compulsive food consumption and binge eating in animal models. This research underscores the potential therapeutic applications of receptor-specific compounds in treating eating disorders and possibly other compulsive behavior disorders (Piccoli et al., 2012).

Cytotoxic Activity

Studies on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have revealed potent cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. Such research highlights the importance of chemical modification in enhancing therapeutic efficacy against specific types of cancer (Deady et al., 2005).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of complex organic molecules, including those with benzodioxin derivatives, provides foundational knowledge for the development of new drugs and materials. Such studies contribute to our understanding of chemical properties, reaction mechanisms, and potential applications in various fields (Talupur et al., 2021).

Mecanismo De Acción

Target of Action

The compound, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, is primarily used as an immunomodulator

Mode of Action

This could involve enhancing or suppressing the immune response depending on the context .

Biochemical Pathways

Given its role as an immunomodulator, it is reasonable to infer that it may influence pathways related to immune response, such as cytokine production, cell proliferation, or apoptosis .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As an immunomodulator, it is likely to have effects on immune cells such as t cells, b cells, or macrophages, potentially influencing their proliferation, differentiation, or cytokine production .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O5/c1-25-12-21(30-13-14-2-4-15(23)5-3-14)18(26)11-17(25)22(27)24-16-6-7-19-20(10-16)29-9-8-28-19/h2-7,10-12H,8-9,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHQBSSGQFCXSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)

![3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2986998.png)

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987004.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)

![ethyl 5-(2-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987017.png)